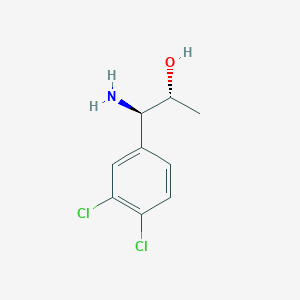![molecular formula C27H29NO9 B13036226 (9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9-dihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B13036226.png)
(9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9-dihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9-dihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione is a complex organic molecule with significant potential in various scientific fields This compound is characterized by its intricate structure, which includes multiple functional groups such as hydroxyl, amino, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9-dihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione typically involves multiple steps, starting from simpler organic molecules. The synthetic route may include the following steps:
Formation of the Tetracene Core: The tetracene core can be synthesized through a series of cyclization reactions involving aromatic precursors.
Functional Group Introduction:
Glycosylation: The attachment of the oxan-2-yl group can be performed through glycosylation reactions, where a sugar moiety is linked to the tetracene core.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes:
Catalysis: Using catalysts to enhance reaction rates and yields.
Purification: Employing techniques such as chromatography and crystallization to purify the final product.
Automation: Implementing automated systems to control reaction conditions and ensure consistency in production.
Chemical Reactions Analysis
Types of Reactions
The compound (9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9-dihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The amino and hydroxyl groups can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: Such as alkyl halides or acyl chlorides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Can yield ketones or aldehydes.
Reduction: Can yield alcohols.
Substitution: Can yield various substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biology, the compound’s potential bioactivity can be explored for developing new drugs or studying biological pathways. Its structure suggests it may interact with various biological targets.
Medicine
In medicine, the compound can be investigated for its therapeutic potential. Its structural features may allow it to act as an inhibitor or activator of specific enzymes or receptors.
Industry
In industry, the compound can be used in the development of new materials or as a precursor for manufacturing other valuable chemicals.
Mechanism of Action
The mechanism of action of (9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9-dihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. For example, the amino group may form hydrogen bonds with active site residues, while the hydroxyl groups may participate in electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
Tetracycline: A well-known antibiotic with a similar tetracene core structure.
Doxorubicin: An anticancer drug with a similar tetracene core and functional groups.
Uniqueness
The uniqueness of (9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9-dihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione lies in its specific combination of functional groups and stereochemistry, which may confer unique bioactivity and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C27H29NO9 |
|---|---|
Molecular Weight |
511.5 g/mol |
IUPAC Name |
(9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9-dihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C27H29NO9/c1-11-23(30)16(28)8-19(36-11)37-18-10-27(34,12(2)29)9-13-7-15-22(25(32)20(13)18)26(33)21-14(24(15)31)5-4-6-17(21)35-3/h4-7,11,16,18-19,23,30,32,34H,8-10,28H2,1-3H3/t11-,16-,18?,19-,23+,27-/m0/s1 |
InChI Key |
ZCLQMQOBRBUQOR-ICFVEGJSSA-N |
Isomeric SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)OC2C[C@@](CC3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=CC=C5OC)(C(=O)C)O)N)O |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=CC=C5OC)(C(=O)C)O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Bromo-1H-pyrazolo[4,3-D]pyrimidine-3-carboxylic acid](/img/structure/B13036156.png)
![(6E)-6-(1-hydroxyethylidene)-2-(methoxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B13036158.png)
![7-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile](/img/structure/B13036163.png)
![N-[cis-3-(methylamino)cyclobutyl]propane-1-sulfonamide](/img/structure/B13036177.png)
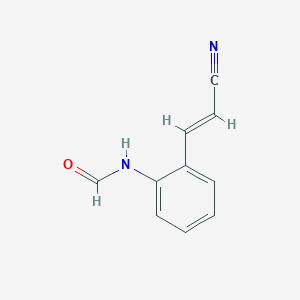
![(R)-N-Hydroxy-1'-methyl-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxamide](/img/structure/B13036180.png)
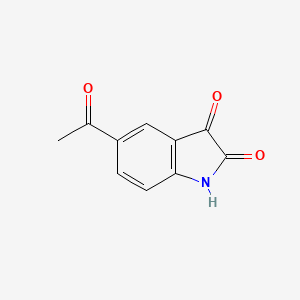
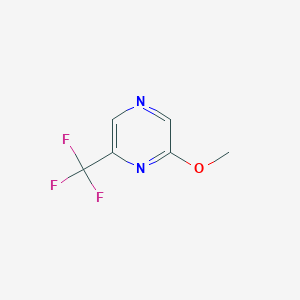
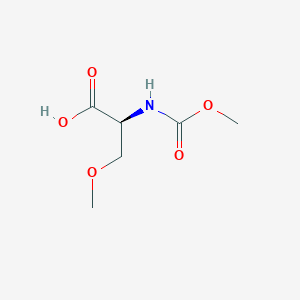
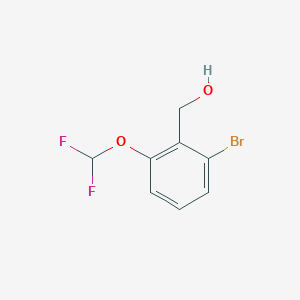
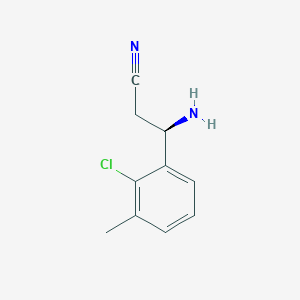
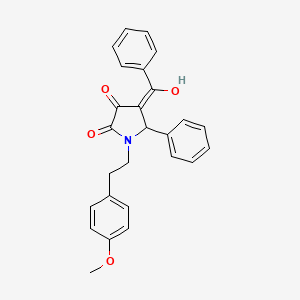
![Ethyl 7-(trifluoromethyl)imidazo[1,5-A]pyridine-1-carboxylate](/img/structure/B13036214.png)
